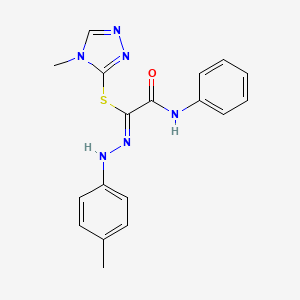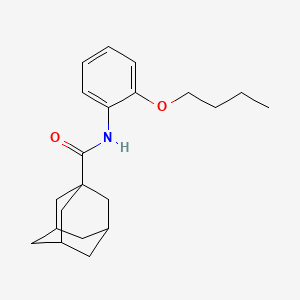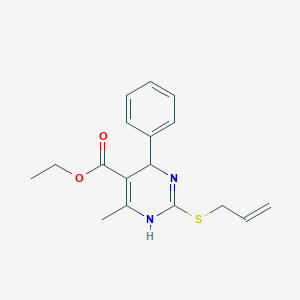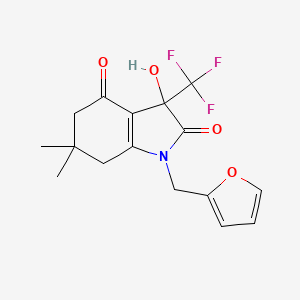
6-Bromo-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a bromine atom, an oxo group, and a dimethylsulfamate group attached to a benzoxathiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-oxo-2H-1,3-benzoxathiol, followed by the introduction of the N,N-dimethylsulfamate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The N,N-dimethylsulfamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxo or hydroxyl derivatives.
Scientific Research Applications
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The N,N-dimethylsulfamate group may enhance its solubility and facilitate its transport within biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-DIBROMO-2-OXO-1,3-BENZOXATHIOL-5-YL ACETATE: Similar structure but with an acetate group instead of the N,N-dimethylsulfamate group.
6-BROMO-2-OXO-1,3-BENZOXATHIOL-5-YL METHYLCARBAMATE: Contains a methylcarbamate group instead of the N,N-dimethylsulfamate group.
Uniqueness
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE is unique due to the presence of the N,N-dimethylsulfamate group, which imparts distinct chemical properties and potential biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8BrNO5S2 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
(6-bromo-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H8BrNO5S2/c1-11(2)18(13,14)16-6-4-8-7(3-5(6)10)15-9(12)17-8/h3-4H,1-2H3 |
InChI Key |
LKOAKYFMWYRHRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C2C(=C1)SC(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione](/img/structure/B15005731.png)

![5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15005764.png)
![6-(3,4-dichlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15005773.png)


![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005799.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)

![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)

![N-benzyl-N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15005823.png)
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)
